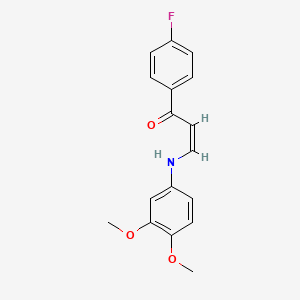![molecular formula C12H9N3OS2 B5332112 7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5332112.png)
7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a pyridylsulfanyl methyl group attached. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common synthetic routes include:
Cyclization with α-bromo ketones: This method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions to form the thiazolopyrimidine ring system.
Cyclization with chloroacetic acid: Another approach involves the use of chloroacetic acid as a dielectrophilic reagent to induce cyclization.
Cyclization with 1,2-dichloroethane: This method uses 1,2-dichloroethane as a reagent to facilitate the formation of the thiazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylsulfanyl methyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: can be compared with other thiazolopyrimidine derivatives, such as:
2-Substituted thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the thiazole or pyrimidine rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their potential as CDK2 inhibitors.
Thiadiazolo[3,2-a]pyrimidines: These compounds contain a thiadiazole ring fused to a pyrimidine ring and have been studied for their biological activities.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the pyridylsulfanyl methyl group, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
7-(pyridin-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-11-7-9(14-12-15(11)5-6-17-12)8-18-10-3-1-2-4-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYMOSEUXCPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=O)N3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5332036.png)
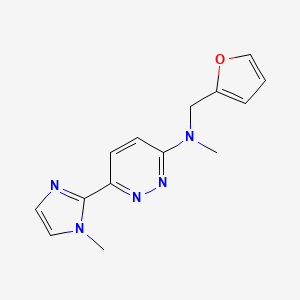
![2-pyridin-2-yl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5332046.png)
![3-(5-isopropyl-4-pyrimidinyl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5332060.png)
![N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5332075.png)
![4-(2,5-dimethylphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5332077.png)
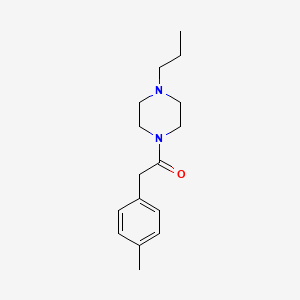
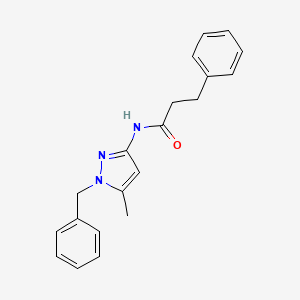
![ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5332093.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5332094.png)
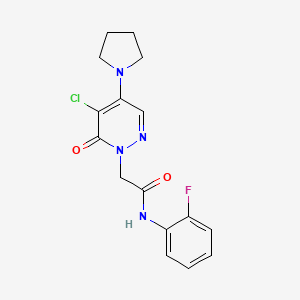
![N-cyclopropyl-1-[3-(pyrazol-1-ylmethyl)benzoyl]piperazine-2-carboxamide](/img/structure/B5332117.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5332127.png)
